molecular formula C15H19NO3 B180455 Benzyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate CAS No. 143264-54-4

Benzyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate

Cat. No. B180455
CAS RN: 143264-54-4
M. Wt: 261.32 g/mol
InChI Key: FSPPNBAJRZTJGR-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known by its chemical formula C16H21NO3 and is commonly used as a building block in the synthesis of various drugs and pharmaceuticals.

Scientific Research Applications

Benzyl (Benzyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate)-2-(2-oxoethyl)piperidine-1-carboxylate has been used in various scientific research applications, including drug discovery, organic synthesis, and chemical biology. This compound is commonly used as a building block in the synthesis of various drugs such as antipsychotics, antidepressants, and anticonvulsants. It has also been used as a key intermediate in the synthesis of natural products and biologically active compounds.

Mechanism of Action

Benzyl (Benzyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate)-2-(2-oxoethyl)piperidine-1-carboxylate acts as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is involved in the degradation of incretin hormones, which play a crucial role in regulating glucose metabolism. Inhibition of DPP-IV results in increased levels of incretin hormones, leading to improved glucose homeostasis. This mechanism of action has been exploited in the development of drugs for the treatment of type 2 diabetes.
Biochemical and Physiological Effects:
Benzyl (Benzyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate)-2-(2-oxoethyl)piperidine-1-carboxylate has been shown to have several biochemical and physiological effects. Inhibition of DPP-IV results in increased levels of incretin hormones, leading to improved glucose homeostasis. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, which may have potential applications in the treatment of autoimmune diseases.

Advantages and Limitations for Lab Experiments

Benzyl (Benzyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate)-2-(2-oxoethyl)piperidine-1-carboxylate has several advantages for lab experiments. It is readily available and can be synthesized in large quantities. It is also stable under a wide range of reaction conditions, making it suitable for use in various chemical reactions. However, this compound has some limitations, including its low solubility in water, which may limit its use in biological assays.

Future Directions

There are several future directions for the research and development of Benzyl (Benzyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate)-2-(2-oxoethyl)piperidine-1-carboxylate. One potential direction is the development of novel DPP-IV inhibitors for the treatment of type 2 diabetes. Another potential direction is the synthesis of analogs of Benzyl (Benzyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate)-2-(2-oxoethyl)piperidine-1-carboxylate with improved solubility and bioavailability. Additionally, this compound may have potential applications in the development of new drugs for the treatment of autoimmune diseases and cancer.
Conclusion:
Benzyl (Benzyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate)-2-(2-oxoethyl)piperidine-1-carboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been used in drug discovery, organic synthesis, and chemical biology. Its mechanism of action involves inhibition of the enzyme DPP-IV, leading to improved glucose homeostasis. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for the research and development of Benzyl (Benzyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate)-2-(2-oxoethyl)piperidine-1-carboxylate, including the development of novel DPP-IV inhibitors, the synthesis of analogs with improved properties, and the exploration of its potential applications in the treatment of autoimmune diseases and cancer.

Synthesis Methods

The synthesis of Benzyl (Benzyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate)-2-(2-oxoethyl)piperidine-1-carboxylate involves the reaction of piperidine-1-carboxylic acid with benzyl bromide and ethyl acetoacetate in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product. The yield of the product can be improved by optimizing the reaction conditions such as the choice of solvent, temperature, and reaction time.

properties

CAS RN

143264-54-4

Product Name

Benzyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

benzyl (2S)-2-(2-oxoethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H19NO3/c17-11-9-14-8-4-5-10-16(14)15(18)19-12-13-6-2-1-3-7-13/h1-3,6-7,11,14H,4-5,8-10,12H2/t14-/m0/s1

InChI Key

FSPPNBAJRZTJGR-AWEZNQCLSA-N

Isomeric SMILES

C1CCN([C@@H](C1)CC=O)C(=O)OCC2=CC=CC=C2

SMILES

C1CCN(C(C1)CC=O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CCN(C(C1)CC=O)C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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